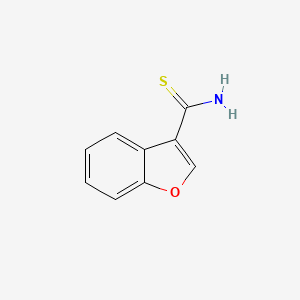
1-Benzofuran-3-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzofuran-3-carbothioamide is a compound with the molecular formula C9H7NOS and a molecular weight of 177.23 . It is a powder in physical form . Benzofuran compounds, including this compound, are ubiquitous in nature and have been shown to possess strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H7NOS/c10-9(12)7-5-11-8-4-2-1-3-6(7)8/h1-5H,(H2,10,12) . This indicates that the compound is composed of a benzofuran ring attached to a carbothioamide group.
Physical And Chemical Properties Analysis
This compound is a powder in physical form . It has a molecular weight of 177.23 . The compound is stored at a temperature of 4 degrees Celsius .
Aplicaciones Científicas De Investigación
Chemical Synthesis and Characterization
1-Benzofuran-3-carbothioamide and its derivatives are actively studied for their unique chemical properties and potential applications. For instance, research conducted by Váňa et al. (2012) explored the rearrangement of substituted S-(1(3H)-isobenzofuranone-3-yl)isothiuronium bromides, revealing insights into the synthesis of 1-hydroxy-3-oxo-1,3-dihydro-2H-isoindol-2-carbothioamides and related compounds. This study highlights the complex reactions and potential for generating novel compounds with this compound derivatives as intermediates or end products Váňa, M. Sedlák, Z. Padělková, & J. Hanusek, 2012.
Molecular Docking and Biological Activities
The compound and its related derivatives have been evaluated for their biological activities through molecular docking studies and spectroscopic properties analysis. Sagaama et al. (2020) conducted structural optimization and molecular docking analysis for benzofuran-carboxylic acids derivatives, investigating their inhibitor effects against cancer and microbial diseases. Their work underscores the potential pharmaceutical applications of this compound derivatives in treating various health conditions Sagaama et al., 2020.
Antimicrobial and Anti-inflammatory Applications
Benzofuran derivatives, including those related to this compound, have shown promise as antimicrobial and anti-inflammatory agents. Research highlights the scaffold of benzofuran as a key structure in developing new therapeutic agents against resistant microbes. Hiremathad et al. (2015) reviewed the antimicrobial potentials of benzofuran-based compounds, suggesting their significance in addressing antibiotic resistance and the urgent need for new drugs Hiremathad, M. Patil, K. R. Chethana, K. Chand, M. A. Santos, & Rangappa S. Keri, 2015.
Synthesis of Bioactive Compounds
The versatility of this compound in synthesizing bioactive compounds is further exemplified in the work of Kumar et al. (2016), who used well-defined palladium N-heterocyclic carbene complexes for preparing benzofuran compounds with biological relevance. This synthesis approach opens new pathways for creating compounds with potential therapeutic applications Kumar, M. Gangwar, A. Prakasham, Darshan S. Mhatre, A. Kalita, & P. Ghosh, 2016.
Direcciones Futuras
Mecanismo De Acción
Target of Action
Benzofuran compounds, which 1-benzofuran-3-carbothioamide is a part of, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been reported to interact with their targets through various mechanisms, including π→π* interactions . These interactions play a dominant role in tuning the intermolecular interactions of such adducts .
Biochemical Pathways
Benzofuran derivatives have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
It is known that the compound has a molecular weight of 17723 , which could potentially influence its bioavailability.
Result of Action
Benzofuran derivatives have been reported to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . This suggests that this compound may have similar effects.
Action Environment
It is known that the compound is typically stored at a temperature of 4 degrees celsius , suggesting that temperature could potentially influence its stability.
Análisis Bioquímico
Biochemical Properties
1-Benzofuran-3-carbothioamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit the activity of certain enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties . Additionally, this compound interacts with proteins involved in cell signaling pathways, modulating their activity and contributing to its anticancer effects .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can inhibit the PI3K/Akt/mTOR signaling pathway, leading to reduced tumor survival, induction of apoptosis, and cell cycle arrest . These effects highlight its potential as an anticancer agent.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific enzymes and proteins, altering their conformation and activity. For instance, its interaction with the PI3K/Akt/mTOR pathway components results in the inhibition of tumor survival and proliferation . Additionally, this compound can modulate gene expression by influencing transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under standard storage conditions In vitro and in vivo studies have indicated that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects such as antioxidant and anticancer activities . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . Determining the optimal dosage is crucial for maximizing its therapeutic potential while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux and metabolite levels, contributing to its biological activities . For example, its interaction with enzymes involved in oxidative stress pathways enhances its antioxidant properties . Understanding these metabolic pathways is essential for elucidating its mechanism of action and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. It can be transported across cell membranes and distributed to various cellular compartments . The compound’s localization and accumulation within cells can influence its activity and function. For instance, its accumulation in cancer cells enhances its anticancer effects by targeting specific signaling pathways .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its localization in the mitochondria can enhance its antioxidant properties by directly interacting with mitochondrial enzymes involved in oxidative stress pathways . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
1-benzofuran-3-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NOS/c10-9(12)7-5-11-8-4-2-1-3-6(7)8/h1-5H,(H2,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJIWESZUAHUKJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CO2)C(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[2-(4-Chlorophenyl)-2-adamantyl]-1-(1-pyrrolidinyl)-1-ethanone](/img/structure/B2609547.png)

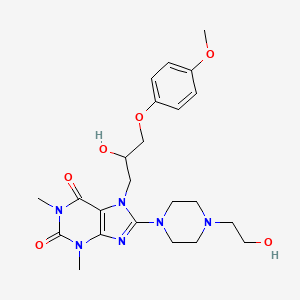


![N-(3-chloro-4-methylphenyl)-2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2609555.png)
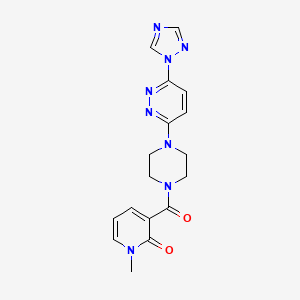

![2-(2-Fluorophenoxy)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2609560.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2609564.png)
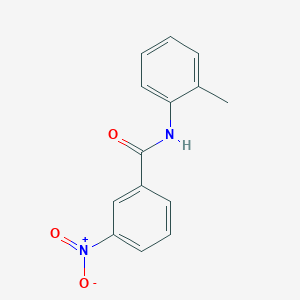
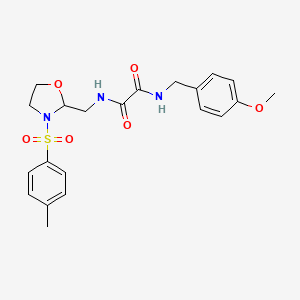

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-ethoxynicotinamide](/img/structure/B2609569.png)
